1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene
Description
1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene is a halogenated aromatic compound featuring a nitro group at position 2, a methyl group at position 4, a chlorine atom at position 1, and a 2-fluorophenoxy substituent at position 3.
Properties
Molecular Formula |
C13H9ClFNO3 |
|---|---|
Molecular Weight |
281.66 g/mol |
IUPAC Name |
1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C13H9ClFNO3/c1-8-6-11(16(17)18)9(14)7-13(8)19-12-5-3-2-4-10(12)15/h2-7H,1H3 |
InChI Key |
OWOHGFGECXOCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=CC=CC=C2F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom using chlorine gas or a chlorinating agent such as thionyl chloride.
Fluorophenoxy Substitution:
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorophenoxy group may enhance the compound’s ability to interact with specific enzymes or receptors.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Fluorophenoxy Position: The 2-fluorophenoxy group in the target compound may enhance steric hindrance compared to 4-nitrophenoxy in nitrofluorfen, affecting binding to plant protoporphyrinogen oxidase (PPO), a common herbicide target .
- Carboxylic Acid Group : Acifluorfen’s carboxylic acid moiety improves water solubility (logP ~2.8) versus the target compound’s higher lipophilicity (logP ~3.5), influencing translocation in plants .
Physicochemical Properties
| Property | Target Compound | Acifluorfen | Nitrofluorfen |
|---|---|---|---|
| logP (estimated) | 3.5 | 2.8 | 4.1 |
| Water Solubility | Low (~10 ppm) | Moderate (~200 ppm) | Very Low (<5 ppm) |
| Thermal Stability | Stable up to 200°C | Decomposes >250°C | Stable >300°C |
Note: Higher logP in the target compound suggests better cuticle penetration but may limit systemic movement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
